氨基]-2,4(1H,3H)-嘧啶二酮 CAS No. 338399-63-6](/img/structure/B2528751.png)

5-乙酰基-3-烯丙基-1-[[3-氯-5-(三氟甲基)-2-吡啶基](甲基)氨基]-2,4(1H,3H)-嘧啶二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

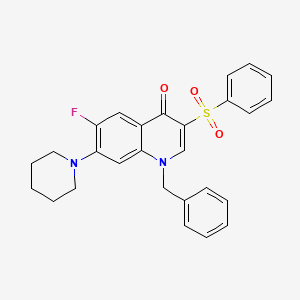

The compound "5-acetyl-3-allyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione" is a complex molecule that appears to be related to a family of pyrimidine derivatives. These derivatives are known for their potential antiviral activity and have been the subject of various synthetic efforts aimed at exploring their biological properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the alkylation of 2,4-diamino-6-hydroxypyrimidines or the cyclization of precursor molecules to form the pyrimidine ring. For instance, the synthesis of 5-substituted-2,4-diaminopyrimidines can be achieved by C5-alkylation or by cyclization, followed by further reactions to introduce various functional groups, such as phosphonomethoxy groups, which can lead to compounds with antiviral activity . Similarly, the synthesis of dihydrohomopteridine derivatives, like the 6-acetyl-2,4-diamino-7,8-dihydro-9H-pyrimido[4,5-b][1,4]diazepine, can be achieved using furazano[3,4-d]pyrimidine precursors and subsequent reactions with amines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties. The presence of acetyl, allyl, and chloro-trifluoromethyl groups, as seen in the compound of interest, suggests that it may have unique electronic and steric characteristics that could influence its biological activity. The structural analyses of related compounds are typically confirmed using techniques such as UV, IR, PMR, and X-ray spectroscopy .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including oxidation, alkylation, and reactions with hydrazines or guanidine. For example, 5-acetyl-6-amino-4-methylsulfanylpyrimidines can be oxidized to methylsulfonylpyrimidines and then react with hydrazines to form 4-aminopyrazolo[3,4-d]pyrimidine derivatives . Additionally, reactions of pyrimidinethiones with guanidine can yield pyrimido[4,5-d]pyrimidine derivatives . These reactions are crucial for the diversification of the pyrimidine scaffold and the discovery of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. The antiviral activity of these compounds can vary significantly depending on these properties, with some derivatives showing marked inhibitory effects on retrovirus replication in cell culture . The toxicity and therapeutic index of these compounds are also critical factors in determining their potential as antiviral agents.

科学研究应用

药物化学中的杂化催化剂

杂化催化剂在合成各种医药和制药化合物中发挥着至关重要的作用。吡喃嘧啶核心,与化学家族 5-乙酰基-3-烯丙基-1[3-氯-5-(三氟甲基)-2-吡啶基氨基]-2,4(1H,3H)-嘧啶二酮相关,由于其广泛的合成应用和生物利用度而受到广泛研究。最近的综述涵盖了合成取代的吡喃[2,3-d]嘧啶二酮衍生物的合成途径,突出了从有机催化剂到纳米催化剂的杂化催化剂在合成这些支架中的重要性,这些支架是开发药物化学中先导分子的关键 (Parmar、Vala 和 Patel,2023)。

癌症治疗中的氟化嘧啶

氟化嘧啶,如 5-氟尿嘧啶 (5-FU),代表了癌症治疗的重大进展。这些化合物,包括类似于 5-乙酰基-3-烯丙基-1[3-氯-5-(三氟甲基)-2-吡啶基氨基]-2,4(1H,3H)-嘧啶二酮的结构,已成为开发治疗各种癌症的个性化医学方法的基础。合成、同位素的掺入用于研究代谢和生物分布,以及对这些化合物如何影响核酸结构和动力学的见解突出了它们的重要性。除了抑制胸苷酸合成酶外,最近的研究还强调了 RNA 修饰酶在介导这些药物的细胞毒性作用中的作用,强调了对其作用机制的不断深入了解 (Gmeiner,2020)。

属性

IUPAC Name |

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-prop-2-enylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O3/c1-4-5-23-14(26)11(9(2)25)8-24(15(23)27)22(3)13-12(17)6-10(7-21-13)16(18,19)20/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAVCRDOPPVMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)CC=C)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-3-allyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)

![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)

![tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate](/img/structure/B2528670.png)

![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B2528671.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2528672.png)

![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)

![2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2528676.png)

![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)

![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)